4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo-
CAS No.: 33544-14-8
Cat. No.: VC15979523
Molecular Formula: C11H7NO3
Molecular Weight: 201.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33544-14-8 |
|---|---|
| Molecular Formula | C11H7NO3 |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | 7-methoxy-4-oxochromene-2-carbonitrile |
| Standard InChI | InChI=1S/C11H7NO3/c1-14-7-2-3-9-10(13)4-8(6-12)15-11(9)5-7/h2-5H,1H3 |
| Standard InChI Key | GIFSFCBCSKZISN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- has the molecular formula C₁₁H₇NO₃ and a molecular weight of 201.18 g/mol . Its IUPAC name, 7-methoxy-4-oxochromene-2-carbonitrile, reflects the positions of its functional groups:
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A methoxy group (-OCH₃) at position 7,
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A ketone (=O) at position 4,
The compound’s planar benzopyran scaffold enables π-π interactions, while the electron-withdrawing cyano and ketone groups enhance its reactivity in electrophilic substitutions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₇NO₃ | |
| Molecular Weight | 201.18 g/mol | |
| CAS Registry Number | 33544-14-8 | |
| SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C#N | |
| Melting Point | 162–164°C (derivative data) |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is typically synthesized via microwave-assisted cyclocondensation or reduction of pre-functionalized intermediates. A representative protocol involves:
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Formation of 2-imino-7-methoxy-2H-1-benzopyran-3-carbonitrile:
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Reduction to 2-amino derivatives:
Table 2: NMR and IR Data for Key Derivatives
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) |
|---|---|---|
| 2-Imino-7-methoxy derivative | 3.86 (s, OCH₃), 6.76–8.68 (aromatic H), 8.68 (br, NH) | 2192 (C≡N), 1664 (C=O) |
| 2-Amino-6-methoxy derivative | 3.42 (s, CH₂), 6.72–6.89 (aromatic H), 6.72 (br, NH₂) | 2192 (C≡N), 3338 (NH₂) |
Pharmacological Properties
Anticancer Activity
Derivatives of 4H-1-benzopyran-2-carbonitrile exhibit dose-dependent cytotoxicity against cancer cell lines:
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3d (2-imino-7-methoxy derivative): IC₅₀ = 0.25 µM against CLK1 kinase, a regulator of alternative splicing in tumors .
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3f (3-imino-naphthopyran derivative): IC₅₀ = 9 µM against HCT116 colorectal carcinoma cells .
The cyano group enhances binding to kinase active sites, while the methoxy group improves membrane permeability .
Applications in Drug Discovery
Kinase Inhibition
The compound’s derivatives are potent inhibitors of CDC-like kinases (CLKs), which are implicated in Alzheimer’s disease and triple-negative breast cancer .
Table 3: Biological Activities of Selected Derivatives
| Derivative | Target | IC₅₀ (µM) | Cell Line/Enzyme |
|---|---|---|---|
| 3d | CLK1 | 0.25 | Recombinant CLK1 |
| 3c | Caco2 | 6.0 | Colorectal cancer |
| 4c | CLK1 | 0.9 | Recombinant CLK1 |
Synthetic Versatility
The compound serves as a precursor for:
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